4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

CCR4 antagonism chemokine receptor inflammatory disease

This piperazinyl-pyrimidine derivative (CAS 2640818-34-2) is a CCR4 antagonist from the WO 2013/107333 patent family, purpose-built for teams requiring a lipophilic naphthylmethyl pharmacophore rather than a simpler benzyl analog. Its higher cLogP makes it ideal for head-to-head ADME profiling, scaffold-hopping studies versus fused pyrazolo[3,4-d]pyrimidines, and CCR4 displacement assay development. Choose this compound to gain a structurally differentiated tool with documented SAR relevance for asthma, atopic dermatitis, and allergic inflammation programs.

Molecular Formula C22H22N6
Molecular Weight 370.4 g/mol
CAS No. 2640818-34-2
Cat. No. B6477468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
CAS2640818-34-2
Molecular FormulaC22H22N6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NC=NC(=C4)N5C=CC=N5
InChIInChI=1S/C22H22N6/c1-2-5-20-14-18(6-7-19(20)4-1)16-26-10-12-27(13-11-26)21-15-22(24-17-23-21)28-9-3-8-25-28/h1-9,14-15,17H,10-13,16H2
InChIKeyBNUBAYDNJROBTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2640818-34-2): Structural and Pharmacological Classification


4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2640818-34-2, molecular formula C22H22N6, MW 370.4 g/mol) is a synthetic piperazinyl-pyrimidine derivative belonging to the class of chemokine receptor 4 (CCR4) antagonists [1]. Its structure features a central pyrimidine core substituted at the 4-position with a 4-(naphthalen-2-ylmethyl)piperazin-1-yl moiety and at the 6-position with a 1H-pyrazol-1-yl group. The compound is claimed within patent families covering CCR4 antagonism for inflammatory and allergic diseases, distinguishing it from simple piperazine-pyrimidine analogs that lack the same receptor-targeting profile [1].

Why Generic Piperazinyl-Pyrimidine Substitution Fails for 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine


The combination of a naphthalen-2-ylmethyl substituent on the piperazine ring and a 1H-pyrazol-1-yl group at the pyrimidine 6-position creates a pharmacophore that is not replicated by simpler benzyl, phenyl, or unsubstituted piperazine analogs [1]. In the CCR4 antagonist patent family that encompasses this chemotype, structure-activity relationship data indicate that the naphthyl moiety contributes significantly to hydrophobic interactions within the receptor binding pocket, while the pyrazole ring participates in π-stacking or hydrogen-bonding interactions with key residues [1]. Substituting the naphthyl group with a smaller benzyl group, removing the pyrazole, or repositioning substituents around the pyrimidine core is expected to alter potency, selectivity, and physicochemical properties; direct quantitative comparisons are provided in Section 3 where available [1].

Quantitative Differential Evidence for 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine vs. Closest Analogs


CCR4 Antagonism: Naphthylmethyl vs. Benzyl Substituent Potency Comparison

Within the piperazinyl-pyrimidine CCR4 antagonist series disclosed in WO 2013/107333, compounds bearing a naphthalen-2-ylmethyl substituent on the piperazine nitrogen (such as the target compound) exhibited CCR4 antagonistic activity. The patent's general formula and representative examples establish that the naphthylmethyl group is a preferred substituent for CCR4 binding; benzyl-substituted analogs, which lack the extended aromatic surface, show reduced receptor occupancy in displacement assays [1]. Precise IC50 values for the naphthylmethyl analog are not publicly disclosed; however, the patent's SAR tables indicate that naphthyl-containing compounds rank among the more potent exemplars of the series [1].

CCR4 antagonism chemokine receptor inflammatory disease

Predicted Lipophilicity and CNS Permeation: Naphthyl vs. Benzyl Series

The naphthalen-2-ylmethyl substituent in the target compound increases calculated logP (cLogP) relative to benzyl-substituted analogs. Based on in silico predictions for the target compound (cLogP approximately 4.2) versus 4-(4-benzylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (cLogP approximately 3.1), the naphthylmethyl derivative is expected to exhibit higher membrane permeability and potentially greater CNS exposure [1]. This differential is relevant when CNS target engagement is desired or, conversely, when peripheral restriction is sought. The exact values should be verified experimentally, but the trend is consistent across multiple prediction algorithms [1].

ADME lipophilicity CNS penetration drug-like properties

Synthetic Tractability and Scaffold Uniqueness vs. Pyrazolopyrimidine Isomers

The target compound contains a 4,6-disubstituted pyrimidine core, distinguishing it from pyrazolo[3,4-d]pyrimidine scaffolds where the pyrazole is fused rather than appended. This connectivity preserves the rotational freedom of the pyrazole ring, which can be critical for induced-fit binding to certain kinase or GPCR targets [1]. The synthesis proceeds via sequential nucleophilic aromatic substitution and alkylation, offering modular access to analogs; the naphthylmethyl group is introduced in a single step from commercially available 2-(chloromethyl)naphthalene [1]. By contrast, fused pyrazolopyrimidines require different synthetic routes and offer less flexibility for independent optimization of the pyrazole and piperazine substituents [1].

medicinal chemistry scaffold uniqueness synthesis

Optimal Procurement Scenarios for 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine


CCR4 Antagonist Lead Identification and Hit-to-Lead Programs

Given its inclusion in the WO 2013/107333 patent family covering CCR4 antagonists, this compound is suitable as a starting point or reference molecule for programs targeting CCR4-mediated diseases such as asthma, atopic dermatitis, or allergic inflammation [1]. Its naphthylmethyl substituent aligns with the patent's preferred SAR for receptor occupancy, making it a relevant tool compound for assay development and benchmarking in CCR4 displacement or functional assays [1].

Comparative ADME Profiling of Naphthyl- vs. Benzyl-Substituted Piperazine Series

The predicted 1-log-unit higher cLogP relative to the benzyl analog makes this compound a valuable entity for head-to-head ADME profiling studies [2]. Researchers investigating the impact of lipophilicity on permeability, metabolic stability, or CNS penetration can employ this compound alongside its benzyl counterpart to experimentally validate in silico predictions and guide lead optimization [2].

Scaffold-Hopping Benchmarking vs. Pyrazolopyrimidine Kinase Inhibitors

For teams exploring scaffold-hopping strategies between pyrazole-appended pyrimidines and fused pyrazolo[3,4-d]pyrimidines, this compound serves as a representative of the appended-pyrazole chemotype [3]. Its modular synthesis and distinct conformational profile support systematic comparison of target binding, selectivity, and pharmacokinetics against fused-core analogs [3].

Quote Request

Request a Quote for 4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.